(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185081-01-9
VCID: VC8213304
InChI: InChI=1S/C7H13N3O.ClH/c1-7(2,3)6-9-5(4-8)11-10-6;/h4,8H2,1-3H3;1H
SMILES: CC(C)(C)C1=NOC(=N1)CN.Cl
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride

CAS No.: 1185081-01-9

Cat. No.: VC8213304

Molecular Formula: C7H14ClN3O

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride - 1185081-01-9

Specification

CAS No. 1185081-01-9
Molecular Formula C7H14ClN3O
Molecular Weight 191.66
IUPAC Name (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H13N3O.ClH/c1-7(2,3)6-9-5(4-8)11-10-6;/h4,8H2,1-3H3;1H
Standard InChI Key SVGZQFPLGHIYPR-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NOC(=N1)CN.Cl
Canonical SMILES CC(C)(C)C1=NOC(=N1)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a tert-butyl group and at the 5-position with a methylamine hydrochloride side chain. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character and metabolic stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H14ClN3O\text{C}_7\text{H}_{14}\text{ClN}_3\text{O}
Molecular Weight191.659 g/mol
CAS Registry Numbers944901-66-0, 1185081-01-9
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2 (amine and HCl)

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride likely involves:

  • Oxadiazole Ring Formation: Cyclocondensation of tert-butyl amidoxime with a chloromethyl carbonyl precursor under acidic conditions .

  • Amine Functionalization: Nucleophilic substitution of a chloromethyl intermediate with ammonia or methylamine, followed by HCl salt formation .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurpose
1Amidoxime, ClCH2_2COCl, Et3_3N, DCM, 0–5°CCyclization to form oxadiazole
2NH3_3 (aq.), ethanol, refluxAmination of chloromethyl group
3HCl (g), diethyl etherSalt formation

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: As a hydrochloride salt, the compound exhibits moderate water solubility (>50 mg/mL) .

  • Lipophilicity: The tert-butyl group increases logP (~1.5–2.0), enhancing membrane permeability .

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via oxadiazole ring hydrolysis .

Applications in Drug Development and Beyond

Medicinal Chemistry

  • Lead Optimization: The methylamine group serves as a handle for derivatization into amides or ureas, expanding structure-activity relationship (SAR) studies .

  • Prodrug Design: Hydrochloride salts improve oral bioavailability by enhancing solubility .

Material Science

  • Coordination Chemistry: The oxadiazole nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis .

  • Polymer Additives: Tert-butyl groups impart steric bulk, reducing crystallinity in thermoplastic polymers .

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